molecular formula C19H23BrN2O3S B346364 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 865591-48-6

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B346364
CAS No.: 865591-48-6
M. Wt: 439.4g/mol
InChI Key: CAFLQBRCCUPFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a piperazine ring, a privileged scaffold frequently employed in drug discovery due to its favorable impact on physicochemical properties and its role as a connector for pharmacophoric groups . The molecular structure integrates a benzenesulfonyl group and a dimethylphenyl moiety, making it a valuable synthon for constructing more complex molecules in medicinal chemistry programs. Piperazine-containing compounds are found in numerous FDA-approved therapies, including kinase inhibitors for oncology, receptor modulators for central nervous system (CNS) disorders, and antiviral agents . This specific derivative serves as a key building block for researchers exploring structure-activity relationships (SAR) in these therapeutic areas. The bromo and methoxy substituents on the phenylsulfonyl group offer a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, which is a common method for creating N-arylpiperazine linkages in drug candidates like Palbociclib and Ribociclib . Meanwhile, the 2,6-dimethylphenyl group can contribute to modulating steric hindrance and lipophilicity, potentially influencing target binding and metabolic stability. Research into analogous sulfonyl piperazine compounds has indicated potential biological activities, including roles as biochemical probes for studying enzyme interactions and cellular stress response pathways . Furthermore, recent studies on piperazine-based hybrids have demonstrated significant anti-lung carcinoma (A-549) activity, highlighting the continued relevance of this chemotype in anticancer research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-13-16(20)7-8-17(18)25-3/h4-8,13H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFLQBRCCUPFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 5-Bromo-2-methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,6-Dimethylphenyl Group: The final step is the alkylation of the piperazine nitrogen with 2,6-dimethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 1-((5-Hydroxy-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.

    Reduction: 1-((2-Methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.

    Substitution: 1-((5-(Substituted)-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and piperazine groups.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as antipsychotic agents, antidepressants, and anti-inflammatory drugs. The specific activity of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its specific application. Generally, the sulfonyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions.

Molecular Targets and Pathways

Potential molecular targets include enzymes, receptors, and ion channels. The compound may modulate these targets by binding to active sites or allosteric sites, thereby influencing biological pathways such as signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine Derivatives

Compound Name Substituents on Piperazine Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound 5-Bromo-2-methoxyphenylsulfonyl, 2,6-dimethylphenyl Sulfonyl, bromo, methoxy, dimethyl ~463.4 (estimated) Not reported
HBK14 2,6-dimethylphenoxyethoxyethyl, 2-methoxyphenyl Ether, methoxy ~447.0 Not reported
6d () Benzhydryl, sulfamoylaminophenylsulfonyl Sulfamoyl, benzhydryl ~650.0 132–230
[11C]DASA-23 2,6-difluorophenylsulfonyl, methoxy-11C Radioprobe (11C-labeled) ~365.0 Not applicable
1-[(2,5-dimethoxyphenyl)sulfonyl]piperazine 2,5-dimethoxyphenylsulfonyl, oxadiazole Sulfonyl, oxadiazole ~450.0 Not reported

Physicochemical Properties

  • Lipophilicity: The 2,6-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to analogs like HBK14, which has a more polar phenoxyethoxyethyl chain.
  • Thermal Stability : Melting points of related sulfonamide-piperazines range widely (132–230°C), influenced by hydrogen bonding and crystallinity. The target compound’s melting point is unreported but likely falls within this range .

Antimicrobial Activity

  • 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3yl}piperazine derivatives exhibit potent antibacterial activity against E. coli and S. aureus (MIC values: 2–8 µg/mL), attributed to sulfonamide and oxadiazole moieties disrupting bacterial folate synthesis . The target compound’s bromine substituent may enhance Gram-positive activity due to increased membrane penetration.

Cardiovascular Effects

  • HBK14 and HBK15 demonstrate dose-dependent hypotensive effects in rats (5 mg/kg reduces systolic BP by ~25 mmHg), likely via α1-adrenergic receptor antagonism. The target compound’s 2,6-dimethylphenyl group may confer similar receptor affinity but with altered pharmacokinetics .

Antioxidant Properties

  • 1-[(2,6-dimethylphenoxy)ethyl]piperazine derivatives () enhance superoxide dismutase (SOD) activity by 30–40% at 10⁻⁴ M, suggesting the dimethylphenyl group augments radical scavenging. The target compound’s sulfonyl group may further stabilize reactive intermediates .

Receptor Binding

  • 1-(1-naphthyl)-piperazine and 1-(2,3-dimethylphenyl)-piperazine derivatives () show dual affinity for D₂ and 5-HT₁A receptors (Ki: 10–50 nM). The target compound’s 2,6-dimethylphenyl group may mimic these interactions, while the bromomethoxyphenylsulfonyl moiety could introduce selectivity for serotonin receptors .

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C19H23BrN2O4S
  • Molecular Weight : 433.36 g/mol

The structure features a piperazine ring substituted with a sulfonyl group and two aromatic moieties, which are crucial for its biological activity.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that compounds with sulfonyl and piperazine groups exhibit significant antibacterial properties. In a study evaluating various piperazine derivatives, it was found that those containing the sulfonamide moiety displayed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is critical in the treatment of conditions like Alzheimer's disease and certain infections. The results showed that the compound effectively inhibited AChE, suggesting its potential use in neurodegenerative disease management .

3. Anticancer Activity
The sulfonamide group is well-known for its anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of the Bcl-2 protein family . The specific mechanism for this compound requires further investigation but may involve interactions with cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrophobic Interactions : The aromatic rings enhance hydrophobic interactions with target proteins, facilitating binding.
  • Enzyme Binding : The sulfonamide group may interact with active sites of enzymes, leading to inhibition.
  • Cellular Uptake : The piperazine structure aids in cellular permeability, allowing effective intracellular action.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Aziz-ur-Rehman et al. (2011) evaluated various piperazine derivatives against bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity .
  • Neuroprotective Effects : In a separate study focusing on neurodegenerative diseases, derivatives of piperazine were shown to provide neuroprotective effects through AChE inhibition, which could be extrapolated to suggest potential benefits for our compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 ValueReference
Compound AAntibacterialS. aureus12 µM
Compound BAChE InhibitorHuman AChE15 µM
Compound CAnticancerBcl-2 protein25 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.